

Spectroscopic Profile of N-acetyl-D-valine: A Technical Guide

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Compound of Interest

Compound Name: *N*-acetyl-D-valine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **N-acetyl-D-valine**, an acetylated derivative of the amino acid D-valine. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

While the primary focus is on **N-acetyl-D-valine**, the spectroscopic data for its enantiomer, N-acetyl-L-valine, is presented as a valid proxy. The local electronic environments governing spectroscopic behavior are identical for enantiomers, resulting in indistinguishable NMR, IR, and MS spectra under achiral conditions.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-acetyl-valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-acetyl-L-valine in DMSO-d₆ (400 MHz)[1]

Chemical Shift (ppm)	Multiplicity	Assignment
7.99 - 8.01	d	-NH
4.12 - 4.15	t	α -CH
2.01 - 2.06	m	β -CH
1.88	s	Acetyl -CH ₃
0.87 - 0.89	d	Isopropyl -CH ₃ x 2

Table 2: ¹³C NMR Spectroscopic Data for N-acetyl-L-valine in DMSO-d₆ (100.54 MHz)[1]

Chemical Shift (ppm)	Assignment
173.12	Carboxyl C=O
169.47	Amide C=O
57.09	α -CH
29.67	β -CH
22.23	Acetyl -CH ₃
19.06	Isopropyl -CH ₃
17.95	Isopropyl -CH ₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for N-acetyl-L-valine (GC-EI-TOF)[1]

m/z	Relative Intensity	Assignment (Tentative)
114.0	100.00	[M - COOH] ⁺ or other primary fragment
172.0	33.23	[M+H] ⁺ (from potential Cl) or fragment
116.0	26.83	Fragment ion
216.0	26.83	Adduct or impurity
146.0	26.33	Fragment ion

Note: The molecular weight of **N-acetyl-D-valine** is 159.18 g/mol .

Infrared (IR) Spectroscopy

While specific experimental IR data for **N-acetyl-D-valine** is not readily available in public databases, a predicted spectrum can be anticipated based on its functional groups.

Table 4: Predicted Infrared Absorption Bands for **N-acetyl-D-valine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3250	Strong	N-H Stretch (Amide)
3300 - 2500	Broad	O-H Stretch (Carboxylic Acid)
1720 - 1700	Strong	C=O Stretch (Carboxylic Acid)
1650 - 1630	Strong	C=O Stretch (Amide I)
1560 - 1530	Strong	N-H Bend (Amide II)
1375 - 1365	Medium	C-H Bend (Isopropyl)
1260 - 1000	Medium	C-N Stretch

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 10-20 mg of **N-acetyl-D-valine** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Ensure complete dissolution, using a vortex mixer if necessary.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is present.

2. ¹H NMR Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer.
- Solvent: DMSO-d₆.
- Temperature: 298 K (25 °C).
- Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 (depending on concentration).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: The residual solvent peak of DMSO-d₆ is used as a secondary reference (δ = 2.50 ppm).

3. ¹³C NMR Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer (operating at ~100 MHz for ¹³C).

- Solvent: DMSO-d6.
- Temperature: 298 K (25 °C).
- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, depending on concentration, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The solvent peak of DMSO-d6 is used as a secondary reference ($\delta = 39.52$ ppm).

Infrared (IR) Spectroscopy (FTIR-ATR)

1. Sample Preparation:

- No extensive sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid **N-acetyl-D-valine** powder is sufficient.

2. Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with a diamond ATR accessory.
- Background Scan: A background spectrum of the clean, empty ATR crystal is recorded first.
- Sample Analysis:
 - Place a small amount of the **N-acetyl-D-valine** powder onto the ATR crystal.
 - Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.
- Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

Mass Spectrometry (GC-MS)

1. Sample Preparation and Derivatization:

- Due to the low volatility of **N-acetyl-D-valine**, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation.
- Dry a small amount of the sample (e.g., 1 mg) under a stream of nitrogen.
- Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile).
- Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

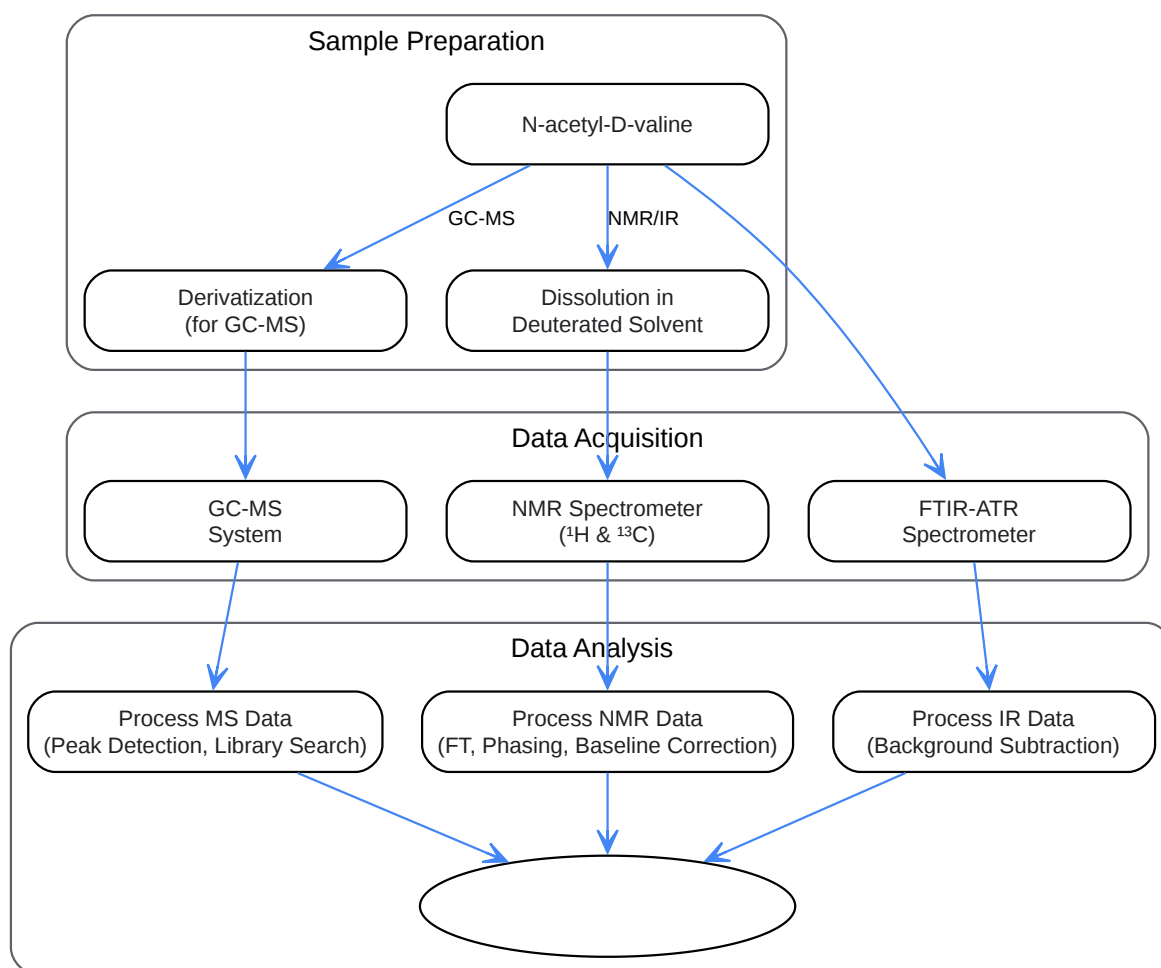
2. Data Acquisition:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a Time-of-Flight (TOF) analyzer.
- GC Column: A suitable capillary column for amino acid derivatives (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column).
- Injection: 1 µL of the derivatized sample is injected in split or splitless mode.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-600.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **N-acetyl-D-valine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. N-Acetyl-L-valine | C₇H₁₃NO₃ | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of N-acetyl-D-valine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556423#spectroscopic-data-for-n-acetyl-d-valine-nmr-ir-mass-spec]

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